Bromo(prop-2-en-1-yl)indiganyl
Description
Bromo(prop-2-en-1-yl)indiganyl, systematically named 5-Bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione, is a brominated indole derivative featuring an allyl (prop-2-en-1-yl) substituent. Its synthesis involves reacting 5-bromo-isatin with allyl bromide in the presence of potassium carbonate and tetra-$n$-butylammonium bromide as a catalyst, yielding red crystals after recrystallization from ethanol .
Properties
CAS No. |
322407-11-4 |
|---|---|
Molecular Formula |
C3H5BrIn |
Molecular Weight |
235.79 g/mol |
InChI |
InChI=1S/C3H5.BrH.In/c1-3-2;;/h3H,1-2H2;1H;/q;;+1/p-1 |
InChI Key |
KVLMLKNEXTZZGL-UHFFFAOYSA-M |
Canonical SMILES |
C=CC[In]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(prop-2-en-1-yl)indiganyl typically involves the bromination of a prop-2-en-1-ylindole precursor. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
Bromo(prop-2-en-1-yl)indiganyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Bromo(prop-2-en-1-yl)indiganyl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Bromo(prop-2-en-1-yl)indiganyl involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
- Substituent effects :
- Allyl vs. propargyl : The allyl group in Bromo(prop-2-en-1-yl)indiganyl provides a rigid, planar structure compared to the propargyl-substituted analog (1c), which is an oil due to reduced crystallinity .
- Bromine position : Para-substituted bromine (as in this compound) is structurally favorable for planar packing, while meta-substituted bromine in other compounds (e.g., 6e in ) reduces biological activity .
Physicochemical Properties
- Crystallinity : The planar fused ring and allyl group in this compound promote crystallization, unlike propargyl-substituted analogs .
- Solubility: Long alkyl chains in dibromo-isoindigo derivatives () improve solubility in non-polar media, whereas this compound’s polar carbonyl groups may enhance aqueous solubility .
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